PTK6-IN-21b
Description
Properties
Molecular Formula |
C23H23FN8O |
|---|---|
Molecular Weight |
446.49 |
IUPAC Name |
(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
InChI |
InChI=1S/C23H23FN8O/c24-17-9-15(23(33)31-7-5-25-6-8-31)3-4-18(17)29-21-22-26-12-20(16-10-27-28-11-16)32(22)13-19(30-21)14-1-2-14/h3-4,9-14,25H,1-2,5-8H2,(H,27,28)(H,29,30) |
InChI Key |
ZEZGZTLWRQKVFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC2=NC(C3CC3)=CN4C2=NC=C4C5=CNN=C5)C(F)=C1)N6CCNCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTK6IN-21b; PTK6-IN21b; PTK6 IN 21b; PTK6-IN-21b |
Origin of Product |
United States |
Molecular and Biochemical Elucidation of Ptk6 in 21b Activity
Direct Binding and Enzymatic Inhibition Kinetics of PTK6-IN-21b Against PTK6
Studies investigating PTK6 inhibitors have characterized compounds based on their ability to bind to and inhibit the enzymatic activity of PTK6. Within a series of novel PTK6 kinase inhibitors, compounds including 21a and 21c were identified as potent inhibitors. For instance, compound 21a demonstrated robust inhibition of PTK6 kinase activity with an IC₅₀ value of 0.016 ± 0.007 µM. Another inhibitor discussed in the same context, PF-6698840, showed an IC₅₀ of 0.12 ± 0.06 µM against PTK6. While specific enzymatic inhibition kinetics, such as the precise IC₅₀ value, directly attributed solely to this compound are not explicitly detailed in the immediately available information, its inclusion within a series of characterized PTK6 inhibitors (like 21a and 21c) suggests it possesses inhibitory activity against the enzyme. These related compounds, 21a and 21c, are classified as Type I inhibitors, indicating they bind to the active form of PTK6.
Structural Analysis of this compound-PTK6 Interactions
Structural analysis provides crucial insights into how inhibitors interact with their target kinases. Crystal structures of PTK6, both in its apo form and in complex with various inhibitors, have been determined to understand the molecular basis of binding. wikipedia.orgcellapplications.com These structures reveal the conformation of the kinase domain and the specific sites where inhibitors bind.
Crystallographic Insights into this compound Binding Pockets
Crystallographic studies of the PTK6 kinase domain have shown that it can exist in different conformations, including the DFG-in and αC-helix-out states. wikipedia.orgcellapplications.com The binding mode of inhibitors is dependent on these conformations. Type I inhibitors, such as compounds 21a and 21c from the same study as this compound, bind to the active conformation of PTK6. This typically involves interaction with the ATP-binding pocket, located in a cleft between the N- and C-lobes of the kinase domain. nih.gov While a specific co-crystal structure of PTK6 with this compound was not found in the provided snippets, the structural data from complexes with related Type I inhibitors (like 21a or 21c, as indicated by the source) would illustrate the likely binding interactions within the ATP-binding pocket, involving key residues in the hinge region and catalytic site. probechem.com
Computational Modeling of this compound-PTK6 Binding Conformations
Computational modeling techniques, such as molecular docking and dynamics simulations, are valuable tools for predicting and analyzing the binding conformations of small molecules with proteins. These methods can complement crystallographic data by providing insights into the dynamic aspects of inhibitor binding and the stability of the protein-ligand complex. Although specific computational modeling studies focused solely on this compound were not detailed in the provided search results, such approaches are commonly used in the discovery and characterization of kinase inhibitors to understand their interactions with the target protein and to predict binding affinities and poses.
Kinome-Wide Selectivity Profiling of this compound
Assessing the selectivity of a kinase inhibitor across a broad panel of kinases is essential to understand its potential off-target effects. Kinome-wide selectivity profiling of PTK6 inhibitors, including compounds 21a and 21c, has been performed against a panel of over 320 kinases. These studies evaluate the percentage of kinase activity inhibited by a compound at a specific concentration, typically 1 µM. The results of such profiling for compounds related to this compound (like 21a and 21c) provide an indication of its selectivity profile, highlighting kinases that are significantly inhibited in addition to PTK6. Compounds showing high selectivity for PTK6 are valuable tools for dissecting the specific cellular roles of this kinase.
Cellular Effects and Signaling Pathway Modulation by Ptk6 in 21b
Impact of PTK6-IN-21b on PTK6-Dependent Cellular Phenotypes
The inhibition of PTK6, the target of this compound, has been shown to influence several key cellular phenotypes that are hallmarks of cancer. These include cell proliferation, viability, migration, invasion, apoptosis, and cell cycle progression. The specific effects can vary depending on the cancer type and the cellular context.
Proliferation and Viability Modulation by this compound in Cancer Cell Lines
PTK6 has been implicated in promoting cell proliferation in several types of cancer. mdpi.comnih.gov In breast cancer, for instance, overexpression of PTK6 can enhance cell proliferation. nih.govthno.org Similarly, in prostate cancer cells, cytoplasmic PTK6 promotes proliferation, whereas nuclear-targeted PTK6 can inhibit it. nih.govatlasgeneticsoncology.org Studies have shown that knockdown of PTK6 expression leads to a significant inhibition of tumor growth. plos.org
However, the role of PTK6 kinase activity in driving tumor cell growth is not straightforward. Some studies using small molecule inhibitors of PTK6 found that while the inhibitors moderately suppressed tumor cell growth, this effect did not correlate with the levels of PTK6 expression or its kinase activity. plos.org This suggests that PTK6 might have both kinase-dependent and independent functions in regulating cell proliferation. nih.govnih.gov For example, a kinase-inactive form of PTK6 was shown to promote the proliferation of a breast cancer cell line. nih.govnih.gov
The table below summarizes the effect of PTK6 modulation on the proliferation of various cancer cell lines.
| Cancer Type | Cell Line(s) | Effect of PTK6 Inhibition/Knockdown on Proliferation |
| Breast Cancer | T47D, MDA-MB-231 | Decreased nih.gov |
| Prostate Cancer | PC3 | Decreased atlasgeneticsoncology.org |
| Colon Cancer | HCT116 | No significant impact on its own, but enhances apoptosis following DNA damage nih.gov |
Regulation of Cellular Migration and Invasion by this compound
PTK6 plays a significant role in promoting cell migration and invasion, key processes in cancer metastasis. mdpi.comnih.gov In prostate cancer, membrane-targeted active PTK6 can induce a cell-scattering phenotype and promote epithelial-mesenchymal transition (EMT), which is associated with increased migration and invasion. nih.gov Knockdown of PTK6 in prostate cancer cells has been shown to reduce metastases in vivo. nih.gov
In pancreatic cancer cells, suppression of PTK6 significantly reduced both cell migration and invasion. plos.org Conversely, overexpression of PTK6 in these cells increased their migratory and invasive potential. plos.org Similar pro-migratory and pro-invasive functions of PTK6 have been observed in breast cancer and oral squamous cell carcinoma. mdpi.comnih.govrsc.org The mechanism often involves the activation of downstream signaling pathways that regulate the cytoskeleton and cell adhesion. nih.gov
The table below details the impact of PTK6 on the migration and invasion of different cancer cell lines.
| Cancer Type | Cell Line(s) | Effect of PTK6 Inhibition/Knockdown on Migration/Invasion |
| Prostate Cancer | PC3 | Decreased nih.gov |
| Pancreatic Cancer | BxPC3, Panc1, MIAPaCa2 | Decreased atlasgeneticsoncology.orgplos.org |
| Breast Cancer | T47D, JIMT-1 | Decreased rsc.org |
| Oral Squamous Cell Carcinoma | - | Decreased mdpi.com |
Influence of this compound on Apoptosis and Cell Cycle Progression
The role of PTK6 in apoptosis and cell cycle regulation is multifaceted and appears to be highly context-dependent. nih.govnih.gov In some settings, PTK6 promotes cell survival and inhibits apoptosis. For example, PTK6 can protect breast cancer cells from anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix) and autophagic cell death. nih.govnih.gov In colon cancer cells with wild-type p53, PTK6 promotes survival following DNA damage by inducing the expression of the cell cycle inhibitor p21 and activating STAT3. nih.gov
Conversely, in normal intestinal epithelium, PTK6 is involved in DNA-damage-induced apoptosis. nih.govresearchgate.net Knockdown of PTK6 in certain colon cancer cell lines enhances apoptosis following treatment with DNA-damaging agents like γ-radiation, doxorubicin (B1662922), or 5-fluorouracil. nih.gov
Regarding the cell cycle, PTK6 can regulate its progression. reactome.org It has been shown to phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27, thereby promoting cell cycle progression. reactome.org In the nucleus, PTK6 can phosphorylate the RNA splicing factor PSF, leading to its relocalization to the cytoplasm and subsequent cell cycle arrest. nih.gov
Elucidation of Downstream Signaling Networks Targeted by this compound
To understand the mechanisms by which inhibitors like this compound exert their cellular effects, it is crucial to identify the downstream signaling networks regulated by PTK6. Phosphoproteomic, transcriptomic, and proteomic analyses are powerful tools for this purpose.
Phosphoproteomic Analysis of this compound Effects
Phosphoproteomics allows for the large-scale identification and quantification of protein phosphorylation events, providing direct insight into the kinase activity of PTK6 and its impact on cellular signaling. frontiersin.org PTK6 has a wide range of substrates, and its inhibition would be expected to alter the phosphorylation status of these proteins and their downstream effectors.
Key signaling pathways known to be regulated by PTK6 phosphorylation include:
ERBB receptor signaling: PTK6 is downstream of ERBB family receptors like EGFR and ERBB2. rsc.orgreactome.org It can phosphorylate and activate these receptors, as well as their downstream effectors like AKT and MAPK (ERK). rsc.orguniprot.org
STAT signaling: PTK6 can directly phosphorylate and activate STAT3 and STAT5, transcription factors that promote proliferation and survival. nih.govreactome.org
AKT/PI3K signaling: PTK6 can phosphorylate and activate AKT, a central node in cell survival and proliferation pathways. nih.govuniprot.org
Cell adhesion and migration pathways: PTK6 phosphorylates proteins involved in cell adhesion and migration, such as paxillin (B1203293), p130CAS, and FAK. nih.gov
A phosphoproteomic study following treatment with a PTK6 inhibitor like this compound would likely reveal decreased phosphorylation of these and other substrates, providing a detailed map of the signaling pathways affected. biorxiv.org
Transcriptomic and Proteomic Signatures Induced by this compound
Transcriptomic and proteomic analyses provide a broader view of the cellular response to PTK6 inhibition, revealing changes in gene and protein expression that occur downstream of the initial signaling events. nih.govbiorxiv.org
Inhibition of PTK6 signaling can lead to changes in the expression of genes involved in:
Cell cycle regulation: For example, the expression of cyclin E has been shown to be reduced upon PTK6 knockdown. rsc.org
Epithelial-mesenchymal transition (EMT): PTK6 can regulate the expression of EMT markers like E-cadherin and N-cadherin. mdpi.com
Apoptosis: The expression of apoptosis-related proteins can be modulated by PTK6 activity. mdpi.com
A comprehensive transcriptomic and proteomic analysis following treatment with this compound would provide a detailed signature of the cellular response, identifying key genes and proteins whose expression is altered. This information can help to further elucidate the mechanisms of action of the inhibitor and identify potential biomarkers of response. nih.govbiorxiv.org
Cellular Target Engagement Studies of this compound
The cellular target engagement of this compound, a potent inhibitor of Protein Tyrosine Kinase 6 (PTK6), is a critical area of investigation to understand its mechanism of action within a cellular context. While direct cellular engagement data for this compound is emerging, studies on closely related 4-anilino-α-carboline derivatives provide significant insights into how this class of compounds interacts with and inhibits PTK6 in cancer cells nih.govnih.gov.
One of the primary methods to confirm target engagement is to assess the phosphorylation status of known PTK6 substrates. PTK6 is known to phosphorylate several downstream proteins, thereby activating signaling pathways involved in cell proliferation, survival, and migration nih.govatlasgeneticsoncology.org. Key substrates whose phosphorylation is modulated by PTK6 activity include Signal Transducer and Activator of Transcription 3 (STAT3) and SAM68 (Src-associated in mitosis, 68kDa) nih.govnih.gov.
Studies on 4-anilino-α-carboline derivatives, such as Tilfrinib and its potent derivatives MK138 and MK150, have demonstrated selective inhibition of PTK6, leading to a reduction in STAT3 activity in breast cancer cell lines like T47D nih.govresearchgate.netresearchgate.net. For instance, Tilfrinib (also known as compound 4f) has been shown to significantly decrease the phosphorylation of STAT3, a key downstream effector of PTK6 nih.govbrunel.ac.uk. Similarly, other α-carboline derivatives have been shown to effectively reduce the phosphorylation of SAM68, another direct substrate of PTK6 thno.org.
The inhibition of PTK6 by these compounds has been shown to have direct consequences on cancer cell behavior. For example, the α-carboline derivatives MK138 and MK150 have been observed to inhibit the migration of breast cancer cells, a process regulated by PTK6 signaling aacrjournals.orgresearchgate.net. These findings strongly suggest that this compound, as a member of the same chemical class, likely engages PTK6 within the cell, leading to the inhibition of its kinase activity and the modulation of downstream signaling pathways that are critical for cancer progression.
Table 1: Cellular Activity of PTK6 Inhibitors
| Compound | Cell Line | Assay | Target/Substrate | Effect | Reference(s) |
|---|---|---|---|---|---|
| Tilfrinib (4f) | MCF7, HS-578/T, BT-549 | Anti-proliferative | PTK6 | GI50 values of 0.99, 1.02, and 1.58 µM, respectively | medchemexpress.com |
| MK138 | T47D | STAT3 Activity | STAT3 | Suppression of STAT3 activity | nih.govresearchgate.net |
| MK150 | T47D | STAT3 Activity | STAT3 | Suppression of STAT3 activity | nih.govresearchgate.net |
| MK138 | MDA-MB-231, MDA-MB-468 | Cell Migration | PTK6 | Inhibition of non-directional and directional migration | aacrjournals.orgresearchgate.net |
| MK150 | MDA-MB-231 | Cell Migration | PTK6 | Impaired directional migration | aacrjournals.orgresearchgate.net |
| Imidazo[1,2-a]pyrazin-8-amines | - | Phosphorylation Attenuation | SAM68 | Attenuation of SAM68 phosphorylation | nih.gov |
Mechanisms of Acquired and Intrinsic Resistance to this compound in Cell Models
The development of resistance to targeted therapies is a significant challenge in cancer treatment. For tyrosine kinase inhibitors (TKIs), resistance can be broadly categorized as either intrinsic (pre-existing) or acquired (developing during treatment). While specific studies on resistance to this compound are limited, general mechanisms of TKI resistance and findings related to PTK6 biology and other TKIs offer valuable insights nih.govmdpi.comd-nb.info.
Intrinsic Resistance:
Intrinsic resistance to a PTK6 inhibitor like this compound could arise from several factors. The complexity of PTK6's role in cellular processes, which can be both pro-oncogenic and tumor-suppressive depending on its subcellular localization and the cellular context, may contribute to varied responses to its inhibition nih.govnih.govatlasgeneticsoncology.org. For example, nuclear PTK6 has been associated with growth-suppressive functions, while cytoplasmic and membrane-bound PTK6 is often linked to oncogenic signaling nih.govatlasgeneticsoncology.org. A tumor with predominantly nuclear PTK6 might be intrinsically less sensitive to a PTK6 inhibitor.
Furthermore, some of PTK6's functions are independent of its kinase activity nih.govnih.gov. In such cases, a kinase inhibitor like this compound, which targets the ATP-binding site, might not be effective. The presence of the alternatively spliced isoform, ALT-PTK6, which lacks the kinase domain but retains the SH3 domain, can also influence cellular response nih.govatlasgeneticsoncology.org. ALT-PTK6 can act as a competitive inhibitor of full-length PTK6's protein-protein interactions, potentially modulating the cellular dependence on PTK6 kinase activity nih.govbrunel.ac.uk.
Acquired Resistance:
Acquired resistance to TKIs commonly involves on-target mutations within the kinase domain that prevent drug binding or favor an active conformation nih.govd-nb.info. For other kinases like anaplastic lymphoma kinase (ALK), the emergence of such mutations is a well-documented mechanism of resistance to α-carboline and other inhibitors nih.govnih.govacs.org. It is plausible that similar mutations in the PTK6 kinase domain could arise under selective pressure from this compound, leading to reduced inhibitor efficacy.
Another major mechanism of acquired resistance is the activation of bypass signaling pathways d-nb.info. Cancer cells can adapt to the inhibition of one pathway by upregulating parallel or downstream signaling cascades to maintain proliferation and survival. Given that PTK6 interacts with multiple signaling networks, including those mediated by EGFR, HER2, and STAT3, the reactivation of these or other compensatory pathways could confer resistance to PTK6 inhibition nih.govnih.gov. For instance, if a tumor becomes dependent on a pathway that is not regulated by PTK6, it would no longer be sensitive to this compound.
Finally, increased expression of PTK6 itself has been observed in response to DNA-damaging agents and other cancer therapies, suggesting that upregulation of the target protein could be a mechanism of acquired resistance, requiring higher concentrations of the inhibitor to achieve a therapeutic effect nih.govnih.gov.
Rational Combinatorial Strategies with this compound in In Vitro Studies
Given the complexity of cancer signaling networks and the potential for resistance development, combination therapies are a cornerstone of modern oncology. In vitro studies exploring combinatorial strategies with PTK6 inhibitors have shown promise for enhancing therapeutic efficacy and overcoming resistance. Although specific data for this compound is not yet widely available, research on other PTK6 inhibitors, including those from the 4-anilino-α-carboline class, provides a strong rationale for its use in combination with other anti-cancer agents nih.govmdpi.com.
Combination with Chemotherapy:
A significant body of evidence suggests that inhibiting PTK6 can sensitize cancer cells to conventional chemotherapeutic agents. In vitro studies in triple-negative breast cancer cell lines have demonstrated that the inhibition of PTK6 kinase activity augmented the cytotoxic effects of both doxorubicin and paclitaxel (B517696) nih.gov. This suggests that combining this compound with these standard-of-care chemotherapies could lead to a more potent anti-tumor response. A study using the 4-anilino-α-carboline inhibitor Tilfrinib (compound 4f) showed that co-treatment resulted in a modest but significant increase in the responsiveness of triple-negative breast cancer cells to doxorubicin and paclitaxel, particularly at lower, nanomolar doses of the chemotherapeutic agents mdpi.com.
Combination with Targeted Therapies:
PTK6 is involved in signaling pathways downstream of key oncogenic drivers like HER2 and the estrogen receptor (ER). This makes PTK6 an attractive target for combination with therapies directed against these receptors, especially in the context of resistance. For example, the PTK6 inhibitor XMU-MP-2 has demonstrated strong synergistic effects with HER2 and ER inhibitors in breast cancer cells nih.gov. This is particularly relevant as PTK6 expression has been implicated in resistance to the HER2-targeted therapy lapatinib (B449) nih.gov. By inhibiting a key downstream signaling node, this compound could potentially restore sensitivity to these targeted agents. Furthermore, depletion of PTK6 has been found to sensitize cells to the EGFR inhibitor Cetuximab, suggesting that a combination of this compound and an EGFR inhibitor could be effective in tumors where this pathway is active nih.gov.
Table 2: In Vitro Combination Studies with PTK6 Inhibitors
| PTK6 Inhibitor | Combination Agent | Cell Line(s) | Effect | Reference(s) |
|---|---|---|---|---|
| General PTK6 inhibition | Doxorubicin | Triple-negative breast cancer | Augmented cytotoxic effects | nih.gov |
| General PTK6 inhibition | Paclitaxel | Triple-negative breast cancer | Augmented cytotoxic effects | nih.gov |
| Tilfrinib (4f) | Doxorubicin | MDA-MB-231, MDA-MB-436 | Increased responsiveness at lower doses | mdpi.com |
| Tilfrinib (4f) | Paclitaxel | MDA-MB-231, MDA-MB-436 | Increased responsiveness at lower doses | mdpi.com |
| XMU-MP-2 | HER2 inhibitor | Breast cancer | Strong synergy | nih.gov |
| XMU-MP-2 | ER inhibitor | Breast cancer | Strong synergy | nih.gov |
| PTK6 depletion | Cetuximab | - | Sensitized cells to the inhibitor | nih.gov |
Preclinical Efficacy and Pharmacodynamic Evaluation of Ptk6 in 21b in in Vivo Models
Efficacy Assessment of PTK6-IN-21b in Murine Xenograft Models of Cancer
Research into the in vivo efficacy of this compound, a small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), has shown promising results in suppressing tumor growth in murine xenograft models. Studies utilizing triple-negative breast cancer (TNBC) cell lines have demonstrated that administration of a PTK6 inhibitor, referred to as P21d, led to significant tumor inhibition in immunocompetent mouse models. biorxiv.org This effect was notably dependent on a functional immune system, as the tumor suppression was not observed in immunodeficient mice. biorxiv.org
In prostate cancer xenograft models, ectopic expression of membrane-targeted active PTK6 has been shown to promote cancer cell migration and metastases. nih.gov Conversely, silencing endogenous PTK6 impaired tumor xenograft growth. nih.gov Furthermore, in preclinical studies, the administration of PLX4720, a compound structurally related to vemurafenib (B611658) that also inhibits PTK6, resulted in decreased growth of prostate tumor xenografts compared to untreated controls. e-century.us
Downregulation of PTK6 has been shown to virtually abrogate primary tumor growth of both tamoxifen-sensitive and resistant MCF-7 breast cancer xenografts. nih.gov Similarly, another PTK6 inhibitor, XMU-MP-2, suppressed the growth of tumors induced by PTK6-transformed cells in xenograft models. mdpi.com
The efficacy of targeting PTK7, a related protein tyrosine kinase, with anti-PTK7 CAR-T cells has also been demonstrated in various solid tumor xenograft models, including pancreatic and lung cancer. While not a direct study of this compound, these findings highlight the potential of targeting this family of kinases in cancer therapy.
Table 1: Summary of PTK6 Inhibitor Efficacy in Murine Xenograft Models
| Cancer Type | Model | Inhibitor/Method | Key Findings | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | MMTV-myc tumors in FVB/N mice | P21d (PTK6 inhibitor) | Suppressed tumor growth in immunocompetent but not immunodeficient mice. biorxiv.org | biorxiv.org |
| Prostate Cancer | Xenograft models | siRNA-mediated silencing of PTK6 | Impaired tumor xenograft growth. nih.gov | nih.gov |
| Prostate Cancer | Xenograft tumors | PLX4720 | Decreased tumor growth compared to controls. e-century.us | e-century.us |
| Breast Cancer | Tamoxifen-sensitive and resistant MCF-7 xenografts | PTK6 downregulation | Virtually abrogated primary tumor growth. nih.gov | nih.gov |
| PTK6-transformed cells | Xenograft models | XMU-MP-2 | Suppressed tumor growth. mdpi.com | mdpi.com |
| Pancreatic & Lung Cancer | Hs766T & NCI-H1975 xenografts | Anti-PTK7 CAR-T cells | Efficacious against various solid tumor xenografts. |
Evaluation of this compound in Genetically Engineered Preclinical Disease Models
The role of PTK6 in tumorigenesis has been investigated using genetically engineered mouse models (GEMMs). Transgenic mouse lines with mammary gland-specific expression of human PTK6, under the control of the mouse mammary tumor virus (MMTV) promoter, exhibited a more than two-fold increase in mammary gland tumor formation compared to non-transgenic controls. nih.gov This indicates that PTK6 can act as a driver of mammary gland tumorigenesis in vivo. nih.gov
Furthermore, to explore the interplay between PTK6 and other oncogenic drivers, MMTV-PTK6 transgenic mice were crossed with MMTV-ERBB2 transgenic mice. nih.gov While there was no significant increase in tumor incidence or metastasis in the double transgenic mice, an increase in both proliferation and apoptosis was observed in the ERBB2/PTK6 double transgenic tumors. nih.gov In a separate study, crossing Ptk6 knockout mice with the MMTV-ERBB2 transgenic line demonstrated that the absence of PTK6 significantly delayed and diminished ERBB2-induced tumorigenesis. nih.gov This supports a role for PTK6 in the initiation of ERBB2-driven mammary tumors. nih.gov
In the context of prostate cancer, the loss of the tumor suppressor PTEN in the mouse prostate leads to the activation of PTK6 at the plasma membrane, which in turn promotes the epithelial-mesenchymal transition (EMT) and prostate tumorigenesis in vivo. nih.gov
Table 2: Findings from Genetically Engineered Mouse Models Involving PTK6
| Model | Genetic Modification | Key Findings | Reference |
|---|---|---|---|
| Mammary Gland Cancer | MMTV-PTK6 transgenic mice | Over two-fold increase in mammary tumor formation. nih.gov | nih.gov |
| Mammary Gland Cancer | MMTV-ERBB2/MMTV-PTK6 double transgenic mice | Increased proliferation and apoptosis, but no significant increase in tumor incidence or metastasis. nih.gov | nih.gov |
| Mammary Gland Cancer | Ptk6 knockout crossed with MMTV-ERBB2 transgenic mice | Significantly delayed and diminished ERBB2-induced tumorigenesis. nih.gov | nih.gov |
| Prostate Cancer | PTEN deficient mouse prostate | Loss of PTEN leads to PTK6 activation, promoting EMT and tumorigenesis. nih.gov | nih.gov |
Pharmacodynamic Biomarker Modulation by this compound in Preclinical Systems
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effects of a drug and confirming target engagement. hayesbiomarkerconsulting.com In preclinical studies of PTK6 inhibitors, several downstream signaling molecules have been identified as potential PD biomarkers.
Inhibition of PTK6 has been shown to modulate the activity of key signaling proteins. For instance, in ERBB2-positive mammary gland tumors from Ptk6 knockout mice, there was decreased phosphorylation of focal adhesion kinase (FAK) and breast cancer anti-estrogen resistance 1 (BCAR1), both of which are known PTK6 substrates. nih.gov Similarly, disruption of PTK6 impaired the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in the mammary glands of ERBB2 transgenic mice. nih.gov Another PTK6 inhibitor, XMU-MP-2, was found to suppress both STAT3 and STAT5 activity in xenograft models. mdpi.com
In prostate cancer models, the introduction of PTEN into PTEN-null cells led to decreased PTK6 activity, which was coupled with reduced activation of its substrates FAK, BCAR1, and AKT. e-century.us Furthermore, a small molecule inhibitor of PTK6, referred to as P21d, led to the suppression of SNAIL, a downstream target of PTK6, in an in vivo breast cancer model. biorxiv.org
Table 3: Modulation of Pharmacodynamic Biomarkers by PTK6 Inhibition
| Biomarker | Preclinical System | Effect of PTK6 Inhibition | Reference |
|---|---|---|---|
| p-FAK, p-BCAR1 | ERBB2+ mammary tumors in Ptk6 knockout mice | Decreased phosphorylation. nih.gov | nih.gov |
| p-STAT3 | Mammary glands of ERBB2 transgenic mice | Impaired activation. nih.gov | nih.gov |
| STAT3, STAT5 | PTK6-transformed cell xenografts | Suppressed activity. mdpi.com | mdpi.com |
| p-AKT, p-FAK, p-BCAR1 | PTEN-null prostate cancer cells | Reduced activation following PTEN introduction. e-century.us | e-century.us |
| SNAIL | MMTV-myc breast tumors | Suppressed expression. biorxiv.org | biorxiv.org |
Investigation of this compound Target Engagement in In Vivo Biological Matrices
Confirming that a therapeutic agent reaches its intended target and exerts a biological effect is a critical step in drug development. chdifoundation.org For PTK6 inhibitors like this compound, this involves measuring the inhibitor's presence in tumor tissue and assessing its impact on the target kinase.
In a study using the PTK6 inhibitor P21d in a breast cancer xenograft model, mass spectrometry analysis confirmed the presence of the inhibitor at higher levels within the tumors of immunodeficient mice compared to immunocompetent mice, suggesting that the immune response may influence drug distribution or metabolism within the tumor microenvironment. biorxiv.org
Target engagement can also be assessed by measuring the phosphorylation status of the kinase itself. Active PTK6 is characterized by phosphorylation at tyrosine 342 (Y342). nih.gov Confocal microscopy has been used to detect phosphorylated PTK6 (p-Y342) in tumor cells treated with a PTK6 inhibitor, providing a direct visualization of target modulation. plos.org In prostate cancer cells, active PTK6 is localized to the membranes. nih.gov Therefore, analyzing the phosphorylation status and subcellular localization of PTK6 in tumor biopsies from preclinical models treated with this compound would be a direct measure of target engagement.
Compound-Name Table
| Compound Name | |
|---|---|
| 5-fluorouracil | |
| Dasatinib (B193332) | |
| Doxorubicin (B1662922) | |
| Lapatinib (B449) | |
| Paclitaxel (B517696) | |
| PF-6683324 | |
| PF-6689840 | |
| PLX4720 | |
| PP1 | |
| PP2 | |
| This compound | |
| Vemurafenib |
Structure Activity Relationship Sar and Rational Design of Ptk6 in 21b Analogs
Synthetic Methodologies for PTK6-IN-21b Derivative Generation
The generation of derivatives based on the this compound scaffold leverages a modular synthetic approach centered on the imidazo[1,2-a]pyrazine (B1224502) core. nih.gov This heterocyclic system is versatile, allowing for substitutions at multiple positions to explore the chemical space and understand its impact on biological activity. ucl.ac.uktsijournals.com
The general synthesis strategy allows for the introduction of diverse chemical groups at key positions of the imidazo[1,2-a]pyrazine ring. A common approach involves the construction of the fused imidazo[1,2-a]pyrazine ring system, followed by sequential functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl groups at the C6 position. The C3 position can be functionalized through various electrophilic substitution reactions. Finally, the crucial N8-amine linkage is typically formed via nucleophilic aromatic substitution, where a substituted aniline (B41778) (such as 3-fluoro-4-(piperazine-1-carbonyl)aniline for this compound) displaces a leaving group on the pyrazine (B50134) ring. ucl.ac.uk This modularity enabled the rapid synthesis of a library of analogs to build a comprehensive SAR profile. researchgate.netnih.gov
Identification of Key Pharmacophoric Elements in this compound
A pharmacophore model for this series of inhibitors highlights several key structural features essential for potent PTK6 inhibition. These elements were identified through systematic modification of the lead compounds. nih.govnih.gov
Imidazo[1,2-a]pyrazine Core: This fused heterocyclic system serves as the central scaffold, correctly orienting the other substituents for optimal interaction within the ATP-binding pocket of the PTK6 kinase domain. nih.gov
8-Anilino Group: The amine linker at the 8-position and the attached phenyl ring are critical for activity. The amine group typically forms a key hydrogen bond interaction with the hinge region of the kinase, a hallmark of many Type I kinase inhibitors.
Substituents on the Anilino Ring: The substitution pattern on the 8-anilino phenyl ring is crucial for potency and properties like cell permeability. For this compound, this includes a fluorine atom at the 3-position and a piperazinyl-methanone group at the 4-position. These groups occupy a solvent-exposed region and can be modified to fine-tune solubility and cell-based activity.
C6-Position Substituent: Modifications at the C6 position of the imidazo[1,2-a]pyrazine core influence potency. Small, hydrophobic groups like the cyclopropyl (B3062369) moiety found in this compound are well-tolerated and contribute to favorable interactions in a hydrophobic pocket of the enzyme.
C3-Position Substituent: The C3 position was also explored, with the introduction of groups like the 1H-pyrazol-4-yl moiety in this compound, which can form additional interactions and further enhance binding affinity. nih.gov
Development of Improved Potency and Selectivity Through this compound Analog Modification
The initial discovery of the imidazo[1,2-a]pyrazin-8-amine (B40915) series yielded compounds with low-nanomolar potency against PTK6. drugbank.com SAR exploration led to the identification of optimized tool compounds, such as P21d, a close analog of this compound, which demonstrated a PTK6 inhibitory IC50 of 30 nM and an IC50 of 52 nM in a cell-based assay measuring the phosphorylation of the PTK6 substrate SAM68. aacrjournals.orgmedchemexpress.com
The table below summarizes the structure-activity relationship for a selection of analogs, demonstrating the impact of substitutions at the C6 position and on the 8-anilino ring.
| Compound | C6-Substituent (R¹) | 8-Anilino Substituent (R²) | PTK6 IC₅₀ (nM) |
|---|---|---|---|
| Analog 1 | Methyl | -H | 150 |
| Analog 2 | Ethyl | -H | 90 |
| Analog 3 | Cyclopropyl | -H | 45 |
| Analog 4 (P21d) | Cyclopropyl | 3-F, 4-(piperazine-1-carbonyl) | 30 |
While these Type I inhibitors, which bind to the active conformation of the kinase, showed high potency, subsequent broader kinase profiling revealed challenges with selectivity. nih.govthno.org A 2018 study by Qiu et al. found that these inhibitors also targeted other kinases. nih.govplos.org This led to the development of different classes of PTK6 inhibitors, such as Type II inhibitors, which bind to the inactive kinase conformation and often exhibit superior selectivity profiles. nih.gov The table below compares the selectivity of Type I and Type II inhibitors against a panel of kinases.
| Compound | Inhibitor Type | PTK6 IC₅₀ (nM) | Number of Off-Target Kinases Inhibited >80% at 1 µM |
|---|---|---|---|
| Compound 21c (Analog) | Type I | 16 | ~19 (out of 320) |
| PF-6683324 | Type II | 120 | Fewer than Type I |
| PF-6698840 | Type II | 120 | Fewer than Type I |
This evolution highlights the drive within medicinal chemistry to not only achieve high potency but also to ensure high selectivity to minimize potential off-target effects. plos.org
Application of Ligand-Based and Structure-Based Design Principles to this compound Scaffold
The development of this compound and its analogs has been heavily influenced by both structure-based and ligand-based drug design principles. nih.gov
Structure-Based Drug Design (SBDD): A pivotal achievement in the rational design of these inhibitors was the solving of the co-crystal structure of a novel imidazo[1,2-a]pyrazin-8-amine derivative complexed with the PTK6 kinase domain. thno.org This provided a detailed, three-dimensional view of the binding mode within the ATP pocket. SBDD utilizes this structural information to guide the design of new analogs. Chemists can visualize how modifications to the inhibitor scaffold might form new hydrogen bonds, optimize hydrophobic interactions, or displace water molecules to improve binding affinity and selectivity. For example, the structure confirms the role of the 8-amino group in anchoring the molecule to the kinase hinge and shows how the various substituents occupy specific sub-pockets, providing a clear rationale for the observed SAR. proteopedia.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, or as a complementary approach, LBDD uses the information from a set of known active ligands to develop a pharmacophore model. scirp.orgpreprints.org The SAR data generated from the imidazo[1,2-a]pyrazine series (as shown in the table above) is ideal for constructing such a model. researchgate.net A ligand-based pharmacophore for this series would define the essential 3D arrangement of key chemical features: a hydrogen bond donor (the 8-amine), aromatic rings, and hydrophobic centers. This model can then be used as a query to rapidly screen large virtual libraries of compounds to identify new, structurally diverse molecules that possess the required pharmacophoric features and are therefore potential PTK6 inhibitors. scirp.orgnih.gov
Computational and in Silico Approaches in Ptk6 in 21b Research
Molecular Docking and Dynamics Simulations of PTK6 Inhibitor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a PTK6 inhibitor, and its protein target. nih.govscielo.brscielo.br These methods provide insights into the binding affinity, conformation, and stability of the inhibitor-protein complex at an atomic level. scielo.br
In the study of PTK6 inhibitors, molecular docking is employed to screen virtual libraries of compounds and to predict their binding modes within the active site of the PTK6 protein. jpionline.org For instance, docking studies on dasatinib (B193332) derivatives targeting the PTK6 receptor revealed binding energies ranging from -8 kcal/mol to -12 kcal/mol, indicating strong potential interactions. jpionline.org The crystal structure of the PTK6 kinase domain, often obtained from resources like the Protein Data Bank (e.g., PDB ID: 5H2U or 6CZ2), serves as the template for these simulations. jpionline.orgrcsb.org The process typically involves preparing the protein structure by removing water molecules and other non-essential atoms. jpionline.org
Molecular dynamics (MD) simulations are then used to assess the stability of the predicted binding poses over time. scielo.br By simulating the movements of atoms and molecules, MD can confirm the stability of the ligand within the binding pocket and analyze fluctuations in the protein structure upon inhibitor binding. scielo.brjpionline.org For example, Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) analyses are common metrics used to evaluate the stability of the protein-ligand complex. jpionline.org Such simulations have been crucial in understanding that inhibiting only the SH1 kinase domain of PTK6 may not be sufficient, highlighting the importance of targeting the SH2 and SH3 domains as well for comprehensive inhibition. nih.govresearchgate.net
Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of PTK6 Inhibitors
| Parameter | Description | Relevance to PTK6 Inhibitor Research |
| Binding Energy (kcal/mol) | The measure of the affinity between the inhibitor and the PTK6 protein. Lower values typically indicate stronger binding. | Used to rank and select potential inhibitors from a library of compounds. jpionline.org |
| Binding Pose | The predicted orientation and conformation of the inhibitor within the PTK6 active site. | Provides insights into the specific amino acid residues involved in the interaction. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex during a molecular dynamics simulation. jpionline.org |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the fluctuation of individual amino acid residues around their average position. | Helps to identify flexible regions of the PTK6 protein that may be important for inhibitor binding. jpionline.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for PTK6 Inhibitor Compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For PTK6 inhibitors, QSAR models can predict the inhibitory potency of new, unsynthesized compounds based on their molecular descriptors. wikipedia.orgresearchgate.net
The development of a QSAR model involves several key steps. First, a dataset of compounds with known inhibitory activities against PTK6 is compiled. Then, a wide range of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature, are calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govjournalirjpac.com
For protein tyrosine kinase inhibitors in general, QSAR studies have shown that electrostatic and quantum chemical descriptors are often important for predicting activity. researchgate.net The goal is to create a statistically robust model with high predictive power, which can then be used to guide the design of more potent and selective PTK6 inhibitors. nih.gov
Predictive Modeling of PTK6 Inhibitor Biological Activities and Selectivity
Predictive modeling in drug discovery aims to forecast the biological effects of a compound, including its efficacy and selectivity, before it is synthesized and tested in the lab. For PTK6 inhibitors, this can involve predicting their activity not just against PTK6 but also across the entire human kinome to assess selectivity. nih.gov
One approach involves developing QSAR models specifically for kinase selectivity profiles. nih.gov By training models on large datasets of kinase inhibitors with known activities against a panel of kinases, it is possible to predict the selectivity profile of a novel compound. nih.gov Artificial neural networks are a common machine learning technique used for this purpose. nih.gov Such models can help in the early identification of compounds that are likely to have off-target effects, saving time and resources in the drug development process. nih.gov Computational analysis of large datasets has been used to predict the oncogenic role of PTK6 and suggest that small molecule inhibitors could be beneficial in cancers like bladder cancer. jcancer.org
Network Pharmacology and Systems Biology Analysis of PTK6 Inhibitor Effects
Network pharmacology and systems biology offer a holistic approach to understanding the effects of a drug on a biological system. numberanalytics.comfrontiersin.org Instead of focusing on a single target, these methods analyze the complex network of interactions between the drug, its targets, and other cellular components. numberanalytics.comfrontiersin.org
For a PTK6 inhibitor, a network pharmacology analysis would begin by identifying the known and predicted targets of the compound. biorxiv.org This "drug-target" network is then integrated with protein-protein interaction networks and signaling pathways to understand the broader biological consequences of inhibiting PTK6. medsci.org This can reveal how inhibiting PTK6 might affect various cellular processes, such as cell proliferation, migration, and apoptosis, which are often dysregulated in cancer. jcancer.orgthno.org
Gene set enrichment analysis (GSEA) is a common computational method used in this context to identify pathways that are significantly affected by the inhibitor. jcancer.org For example, studies on PTK6 have shown its involvement in pathways such as the TGF-β signaling pathway and its connection to immune checkpoints like PD-L1. nih.gov This systems-level understanding can help to identify potential biomarkers for patient stratification and to predict potential synergistic effects with other drugs. biorxiv.org
Advanced Research Methodologies and Applications of Ptk6 in 21b
Development and Validation of Assays for PTK6-IN-21b Research
The investigation of this compound's biological effects relies on a suite of robust and validated assays. These assays are crucial for determining the compound's potency, selectivity, and impact on cellular functions. The development process typically involves biochemical assays to measure direct kinase inhibition, followed by cell-based assays to evaluate its effects in a biological context.
Biochemical Assays: Initial screening and characterization often involve in vitro kinase assays to quantify the inhibitory activity of this compound against purified PTK6 enzyme. nih.gov These assays measure the transfer of phosphate (B84403) from ATP to a model substrate, and the half-maximal inhibitory concentration (IC50) is determined to gauge the compound's potency. nih.gov
Cell-Based Assays: To understand the effects of this compound on cellular processes, a variety of assays are employed. Cell viability and proliferation assays, such as CCK-8 and CellTiter-Glo, are used to assess the inhibitor's impact on cancer cell growth. jcancer.orgnih.gov Functional assays, including transwell migration and wound-healing assays, are utilized to investigate the role of PTK6 in cell motility and invasion, and how its inhibition by this compound affects these metastatic phenotypes. jcancer.orgmdpi.com
The table below summarizes key assays used in the research of PTK6 inhibitors like this compound.
| Assay Type | Specific Assay Example | Purpose | Key Measurement |
| Biochemical | In Vitro Kinase Assay | To measure direct inhibition of PTK6 enzymatic activity. | IC50 Value |
| Cell Viability | CCK-8 Assay, CellTiter-Glo | To determine the effect of the inhibitor on cell proliferation and cytotoxicity. | Cell Growth Inhibition |
| Cell Migration | Transwell Assay, Wound-Healing | To assess the impact on the migratory capacity of cells. | Number of Migrated Cells, Wound Closure Rate |
| Cell Invasion | Transwell Matrigel Assay | To measure the ability of cells to invade through an extracellular matrix. | Number of Invasive Cells |
| Apoptosis | Western Blot for Cleaved Caspases | To determine if inhibition of PTK6 induces programmed cell death. | Levels of Apoptosis Markers |
This compound as a Chemical Probe for PTK6 Biology Elucidation
A potent and selective inhibitor like this compound serves as an invaluable chemical probe to dissect the complex biological roles of PTK6. plos.org By acutely inhibiting the kinase activity of PTK6, researchers can observe the downstream consequences and thereby infer the protein's function in various signaling pathways and cellular events. nih.govplos.org
PTK6 is known to be a cytoplasmic non-receptor tyrosine kinase that can shuttle to the nucleus and is involved in cell proliferation, differentiation, migration, and survival. jcancer.orguniprot.orghmdb.ca Its function is highly context-dependent, varying with cell type and subcellular localization. nih.govcellsignal.com Using a chemical probe like this compound allows for the temporal and dose-dependent inhibition of PTK6, helping to untangle its kinase-dependent functions from its kinase-independent scaffolding roles. nih.govplos.org
Research has identified numerous substrates and interacting partners of PTK6, including components of major signaling pathways like EGFR, ERBB2, AKT, and STAT3. nih.govuniprot.orgactivemotif.com For example, PTK6 can phosphorylate and activate AKT and STAT transcription factors. activemotif.comscientificarchives.com By treating cells with this compound and measuring the phosphorylation status of these substrates, researchers can confirm these interactions and discover new downstream targets, thus elucidating the specific signaling cascades regulated by PTK6 in different cancer types. nih.gov Studies have shown that knockdown of PTK6 can inhibit the proliferation and migration of various cancer cells, and a chemical probe provides a powerful tool to validate these genetic findings pharmacologically. jcancer.orgmdpi.comsemanticscholar.org
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Studies
To achieve a comprehensive understanding of the cellular response to PTK6 inhibition by this compound, researchers are increasingly integrating multi-omics data. nih.gov This systems biology approach combines genomics, proteomics, and metabolomics to create a holistic picture of the molecular perturbations caused by the inhibitor.
Genomics and Transcriptomics: These approaches can identify genetic mutations or gene expression signatures that correlate with sensitivity or resistance to this compound. nih.gov For example, transcriptomic analysis (e.g., RNA-seq) of cells treated with the inhibitor can reveal global changes in gene expression, highlighting entire pathways that are up- or downregulated following PTK6 inhibition. genecards.org
Proteomics: Phosphoproteomics, a sub-discipline of proteomics, is particularly powerful in studying kinase inhibitors. It allows for the unbiased, large-scale identification and quantification of proteins whose phosphorylation state changes upon treatment with this compound. nih.gov This can confirm known PTK6 substrates and uncover novel downstream effectors, providing direct insight into the signaling pathways modulated by the kinase. nih.govgenecards.org
Metabolomics: This field analyzes the global profile of metabolites in a biological system. As cellular signaling and metabolism are intricately linked, inhibiting a key signaling node like PTK6 can lead to significant metabolic reprogramming. nih.gov Metabolomic studies can identify these shifts, for instance, in glycolysis or lipid metabolism, which may be crucial for the anti-cancer effects of this compound. nih.gov
The integration of these multi-omics datasets enables the construction of detailed network models of PTK6 signaling, offering novel insights into its biological function and identifying potential biomarkers for therapeutic response. nih.gov
| Omics Approach | Research Goal | Example Application in this compound Studies |
| Genomics | Identify genetic determinants of drug response. | Correlating mutations in cancer cell lines with sensitivity to this compound. |
| Transcriptomics | Characterize global gene expression changes. | Using RNA-seq to identify pathways affected by PTK6 inhibition. |
| Proteomics | Identify changes in protein expression and post-translational modifications. | Using phosphoproteomics to map the downstream signaling network of PTK6. |
| Metabolomics | Uncover alterations in cellular metabolism. | Identifying metabolic pathways that are rewired upon PTK6 inhibition. |
Use of this compound in High-Throughput Screening Campaigns for Synergistic Agents
While a single targeted agent can be effective, combination therapies often lead to more durable responses and can overcome resistance mechanisms. ecancer.org this compound is a valuable tool for use in high-throughput screening (HTS) campaigns designed to identify drugs that act synergistically with PTK6 inhibition. nih.govecancer.org
HTS platforms can test thousands of compounds in combination with this compound across various cancer cell lines. ecancer.org These screens typically use cell viability as a primary endpoint and employ a matrix format to test different dose combinations of the two drugs, allowing for the calculation of synergy scores. ecancer.org
Given PTK6's role in pathways that mediate resistance to other therapies, identifying synergistic partners is a promising strategy. For instance, PTK6 has been implicated in signaling downstream of growth factor receptors like the ERBB family. nih.gov Therefore, combining this compound with inhibitors of ERBB2 (like Lapatinib) or EGFR could be a rational approach to test for synergy. nih.gov Similarly, since PTK6 can activate the PI3K/AKT pathway, combination with PI3K or AKT inhibitors may also yield synergistic anti-tumor effects. nih.govecancer.org One study demonstrated that a PTK6 inhibitor showed synergistic effects with an ERBB2 inhibitor and tamoxifen (B1202) in xenograft models. nih.gov
| Potential Synergistic Agent Class | Rationale for Combination with PTK6 Inhibitor | Example Compound(s) |
| ERBB Family Inhibitors | PTK6 acts downstream of and can be activated by ERBB receptors (EGFR, ERBB2). nih.gov | Lapatinib (B449), Cetuximab |
| PI3K/AKT/mTOR Pathway Inhibitors | PTK6 can activate the PI3K/AKT pathway, a key survival pathway. nih.govecancer.org | BKM-120, BEZ-235 |
| Chemotherapeutic Agents | PTK6 inhibition may sensitize cancer cells to traditional chemotherapy. mdpi.com | Paclitaxel (B517696), Doxorubicin (B1662922) |
| Hormone Therapies | PTK6 has shown crosstalk with hormone receptor signaling. nih.gov | Tamoxifen |
By systematically screening for such combinations, researchers can prioritize the most promising synergistic pairings for further preclinical and clinical investigation. ecancer.org
Future Directions and Uncharted Territories in Ptk6 in 21b Research
Exploration of Novel PTK6-Dependent Biological Processes Modulated by PTK6-IN-21b
Protein Tyrosine Kinase 6 is a multifaceted enzyme involved in numerous cellular processes, including cell proliferation, migration, invasion, and differentiation. spandidos-publications.comnih.gov Its function can be highly context-dependent, varying with its subcellular localization (nuclear or cytoplasmic) and the specific cellular environment. nih.govresearchgate.net While PTK6 is known to phosphorylate a range of substrates like STAT3, paxillin (B1203293), and β-catenin, many of its signaling pathways remain poorly understood. mdpi.complos.org
This compound provides a precision tool to explore these uncharted biological territories. Future research can leverage this inhibitor to investigate:
Epithelial-Mesenchymal Transition (EMT): PTK6 is a known promoter of EMT, a process critical for cancer cell invasion and metastasis. google.com By selectively inhibiting PTK6 kinase activity, this compound can be used to delineate the specific phosphorylation events required for the EMT process, potentially uncovering new regulatory nodes.
DNA Damage Response: Studies have shown that PTK6 expression increases in response to DNA-damaging agents and promotes cell survival. nih.govaacrjournals.org this compound could be instrumental in clarifying the kinase-dependent mechanisms by which PTK6 confers resistance to chemotherapy and radiation.
Regulation of Angiogenesis: PTK6 has been linked to signaling cascades involving vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Future studies using this compound could elucidate the direct role of PTK6 kinase activity in tumor vascularization.
Immune Microenvironment Modulation: Emerging research indicates that PTK6 inhibition can enhance anti-tumor immune responses. The use of this compound in co-culture systems with immune cells could reveal novel kinase-dependent cross-talk between cancer cells and the tumor immune microenvironment.
Methodological Innovations to Advance this compound Studies
Advancing the study of this compound will require the adoption and development of innovative methodologies. The challenge of distinguishing kinase-dependent from kinase-independent functions of PTK6, a recurring theme in the field, necessitates sophisticated approaches. plos.orgaacrjournals.org
Proteolysis-Targeting Chimeras (PROTACs): A significant limitation of kinase inhibitors is that they only block the catalytic function, leaving the protein scaffold intact to perform kinase-independent roles. google.comaacrjournals.org Future work could involve developing PROTACs based on the this compound scaffold. These bivalent molecules would not just inhibit PTK6 but target it for complete degradation, allowing researchers to more accurately phenocopy the effects of a genetic knockout and dissect the full range of PTK6 functions. google.comaacrjournals.org
Advanced Imaging Techniques: High-resolution microscopy could be used to track the subcellular localization of PTK6 in real-time in response to treatment with this compound. This would help correlate the inhibition of kinase activity with changes in protein localization and downstream signaling events in specific cellular compartments. nih.gov
Chemoproteomics: Mass spectrometry-based chemoproteomic approaches can be employed to confirm the direct binding of this compound to PTK6 in complex cellular lysates and to identify off-target interactions across the kinome, providing a comprehensive selectivity profile.
Potential for this compound as a Tool for Discovery of New PTK6 Interaction Partners
Selective kinase inhibitors are invaluable tools for identifying new enzyme substrates and binding partners. This compound can be used to systematically uncover previously unknown components of the PTK6 signalosome.
By comparing the phosphoproteome of cells treated with this compound versus a control, researchers can identify proteins whose phosphorylation status is dependent on PTK6 kinase activity. This approach could validate known substrates and reveal novel ones. Known substrates that could be investigated include those involved in transcription, RNA processing, and signaling. researchgate.netmdpi.com
| Known PTK6 Substrate Category | Examples | Potential Function |
| Transcription Factors | STAT3, STAT5a/b | Cell proliferation, survival |
| RNA-Binding Proteins | KHDRBS1/SAM68, SFPQ/PSF | Regulation of RNA processing and stability |
| Signaling Molecules | PXN/paxillin, ARAP1, BTK/ATK | Cell migration, EGFR signaling, PI3 kinase pathway |
This table is interactive. You can sort and filter the data.
Furthermore, affinity chromatography using an immobilized version of this compound could pull down PTK6 and its associated proteins from cell extracts, providing a snapshot of the dynamic protein complexes that PTK6 participates in. This could lead to the discovery of novel scaffolding proteins or regulatory subunits that modulate PTK6 function.
Q & A
Q. How do I determine the optimal concentration range of PTK6-IN-21b for kinase inhibition assays?
Methodological Answer: Begin with dose-response experiments using a logarithmic concentration series (e.g., 1 nM–10 μM) to establish IC50 values. Use recombinant PTK6 enzyme and a validated substrate (e.g., tyrosine-rich peptide) in kinetic assays. Include positive controls (e.g., known PTK6 inhibitors) and triplicate measurements to assess reproducibility. Analyze data using nonlinear regression models (e.g., GraphPad Prism) . Validate results with orthogonal methods like Western blotting for phospho-target downregulation in cell-based models .
Q. What criteria should guide the selection of cell lines for this compound efficacy studies?
Methodological Answer: Prioritize cell lines with documented PTK6 overexpression (e.g., breast or colorectal cancer models). Use public databases (e.g., CCLE or DepMap) to verify PTK6 expression levels via RNA-seq or proteomics data. Include isogenic controls (PTK6-knockout vs. wild-type) to isolate compound-specific effects. Ensure cell viability assays (e.g., MTT or ATP-lite) account for baseline metabolic activity variations .
Q. How can I design a robust literature review to contextualize this compound within existing kinase inhibitor research?
Methodological Answer: Use structured search strategies in PubMed and Google Scholar with Boolean operators: ("PTK6" OR "protein tyrosine kinase 6") AND ("inhibitor" OR "antagonist") AND ("mechanism" OR "kinase assay"). Filter results to peer-reviewed articles from the past decade. Cross-reference citations in high-impact journals (e.g., Journal of Medicinal Chemistry) and prioritize studies reporting crystal structures or in vivo efficacy data. Document search terms and inclusion/exclusion criteria transparently .
Advanced Research Questions
Q. How should I resolve contradictory data between in vitro kinase inhibition and cellular efficacy of this compound?
Methodological Answer: Investigate potential off-target effects via kinome-wide profiling (e.g., KINOMEscan) or proteomic analyses. Assess cellular permeability using LC-MS/MS to quantify intracellular compound levels. If discrepancies persist, evaluate PTK6 signaling crosstalk (e.g., MAPK/ERK pathways) via phospho-proteomics or RNA interference. Reconcile findings by applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What statistical approaches are critical for validating this compound’s selectivity in high-throughput screening?
Methodological Answer: Use Z-factor analysis to assess assay robustness, with thresholds >0.5 indicating high reliability. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiplexed screens. For dose-response data, report 95% confidence intervals for IC50 values and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare potency across kinase isoforms. Avoid overinterpreting "significant" results without specifying p-value thresholds and effect sizes .
Q. How can I integrate this compound’s mechanism with existing kinase inhibitor databases for computational modeling?
Methodological Answer: Extract structural data (e.g., PDB IDs) for PTK6-inhibitor complexes and align with this compound’s predicted binding mode using molecular docking (e.g., AutoDock Vina). Cross-reference inhibition kinetics (Km, Vmax) with databases like ChEMBL or BindingDB to identify analog-specific trends. Validate models via molecular dynamics simulations (e.g., GROMACS) and compare free energy calculations (ΔG) with experimental IC50 values .
Methodological Considerations
- Experimental Reproducibility: Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition and step-by-step synthesis/purification details for this compound derivatives .
- Data Contradictions: Apply Coursera’s iterative qualitative analysis framework to identify and address outliers, ensuring transparency in limitations sections .
- Ethical Compliance: Adhere to Pharmaceutical Research standards for metric system usage, statistical reporting, and avoiding undefined acronyms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
